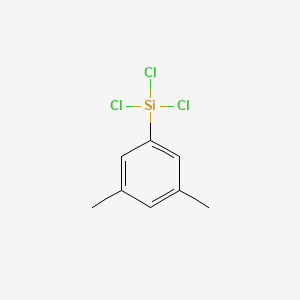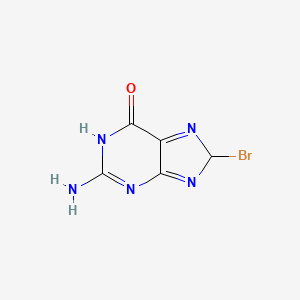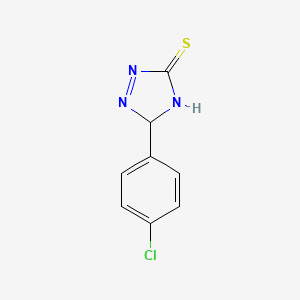
Benzene, 1,3-dimethyl-5-(trichlorosilyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1,3-dimethyl-5-(trichlorosilyl)-, also known as 3,5-xylyl trichlorosilane, is an organosilicon compound with the molecular formula C8H9Cl3Si. This compound is characterized by the presence of a benzene ring substituted with two methyl groups and a trichlorosilyl group. It is used in various chemical processes and has significant industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,3-dimethyl-5-(trichlorosilyl)- typically involves the reaction of 1,3-dimethylbenzene (m-xylene) with trichlorosilane in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective substitution of the hydrogen atom on the benzene ring with the trichlorosilyl group.
Industrial Production Methods
Industrial production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving distillation and purification steps to remove any impurities and unreacted starting materials.
Análisis De Reacciones Químicas
Types of Reactions
Benzene, 1,3-dimethyl-5-(trichlorosilyl)- undergoes various chemical reactions, including:
Substitution Reactions: The trichlorosilane group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The compound reacts with water to form silanols and hydrochloric acid.
Oxidation and Reduction: The methyl groups on the benzene ring can undergo oxidation to form carboxylic acids or reduction to form alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols can be used under mild conditions.
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Substitution: Formation of various organosilicon compounds.
Hydrolysis: Formation of silanols and hydrochloric acid.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alkanes.
Aplicaciones Científicas De Investigación
Benzene, 1,3-dimethyl-5-(trichlorosilyl)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Utilized in the production of silicone polymers and resins.
Mecanismo De Acción
The mechanism of action of Benzene, 1,3-dimethyl-5-(trichlorosilyl)- involves the interaction of the trichlorosilane group with various nucleophiles. The silicon atom in the trichlorosilane group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of new silicon-oxygen or silicon-nitrogen bonds, depending on the nucleophile involved.
Comparación Con Compuestos Similares
Similar Compounds
Benzene, 1,3-dimethyl-5-(1-methylethyl)-: Similar structure but with an isopropyl group instead of a trichlorosilane group.
Benzene, 1,3-dimethyl-: Lacks the trichlorosilane group, making it less reactive in nucleophilic substitution reactions.
Uniqueness
Benzene, 1,3-dimethyl-5-(trichlorosilyl)- is unique due to the presence of the trichlorosilane group, which imparts distinct reactivity and chemical properties. This makes it valuable in various synthetic and industrial applications where other similar compounds may not be as effective.
Propiedades
Fórmula molecular |
C8H9Cl3Si |
|---|---|
Peso molecular |
239.6 g/mol |
Nombre IUPAC |
trichloro-(3,5-dimethylphenyl)silane |
InChI |
InChI=1S/C8H9Cl3Si/c1-6-3-7(2)5-8(4-6)12(9,10)11/h3-5H,1-2H3 |
Clave InChI |
UTIDLSWCOUFQST-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)[Si](Cl)(Cl)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R,3R,4R,5R,6R)-6-[[(2R,3R,4Z,6Z,9R,11R,12S,13S,14R)-12-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-5-acetyloxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-14-hydroxy-9,13-dimethyl-8,16-dioxo-11-(2-oxoethyl)-1-oxacyclohexadeca-4,6-dien-3-yl]methoxy]-4,5-dimethoxy-2-methyloxan-3-yl] 3-methylbutanoate;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12350631.png)
![[(3S,4R,5S,6S)-3,4,6-triacetyloxy-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate](/img/structure/B12350634.png)


![disodium;5-[[[(1S)-1-(4-bromophenyl)ethyl]amino]-phosphonatomethyl]quinoxaline-2,3-dione;hydrate](/img/structure/B12350648.png)


![N-[4-[[4-[4-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethylamino]-4-oxobutanoyl]piperazin-1-yl]methyl]phenyl]-4-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)pyrazolidine-3-carboxamide](/img/structure/B12350698.png)
![3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12350699.png)
![3-[(4-methoxybenzyl)oxy]-1-methyl-1H-pyrazol-4-amine](/img/structure/B12350701.png)


![disodium;[(2R,3S,5R)-3-hydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl phosphate](/img/structure/B12350716.png)

